Increased Lipophilicity (LogP) Compared to Unsubstituted 2-(1H-benzimidazol-2-yl)ethanamine
The target compound exhibits a computed LogP of 2.25770, which is significantly higher than the LogP of the unsubstituted parent compound, 2-(1H-benzimidazol-2-yl)ethanamine . This difference is directly attributable to the N-ethyl substituent [1]. Increased lipophilicity is a critical parameter that influences membrane permeability, oral absorption, and volume of distribution [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25770 |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-yl)ethanamine: 0.73 (average from multiple sources) |
| Quantified Difference | ~1.5 units higher LogP |
| Conditions | Computed value (in silico prediction) using standard algorithms. |
Why This Matters
A higher LogP can translate to improved passive membrane diffusion, which is a key consideration for central nervous system (CNS) drug discovery or for enhancing oral bioavailability.
- [1] PubChem. 2-(1H-benzimidazol-2-yl)ethanamine. Computed Properties: XLogP3-AA = 0.7. Accessed April 2026. View Source
- [2] Gaba M, Mohan C. Development of drugs based on benzimidazole heterocycle: recent advancement and future perspectives. Med Chem Res. 2016; 25: 173–210. (Discussion of physicochemical property impact on activity). View Source
